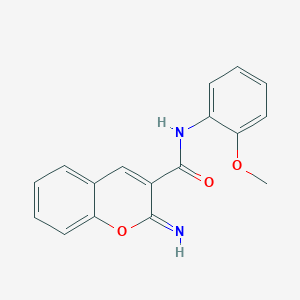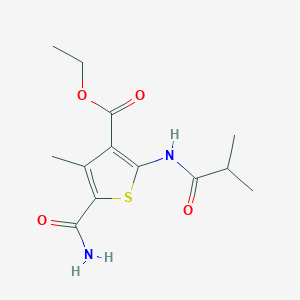![molecular formula C15H18N2OS B5868428 6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as A-804598 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
The mechanism of action of A-804598 involves the inhibition of P2X7 receptors, which are expressed in various cells and tissues, including immune cells, neurons, and glial cells. The activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the induction of apoptosis. A-804598 blocks the activation of P2X7 receptors, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
A-804598 has been shown to have significant effects on various biochemical and physiological processes. The compound has been found to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in immune cells. A-804598 has also been found to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, A-804598 has been shown to reduce neuropathic pain in animal models.
实验室实验的优点和局限性
One of the advantages of A-804598 is its selectivity for P2X7 receptors, which allows for the study of the specific effects of P2X7 receptor inhibition. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. In addition, the compound has not been extensively studied in clinical trials, and its potential side effects and toxicity are not well-known.
未来方向
There are several future directions for research on A-804598. One potential area of research is the development of more stable and soluble analogs of the compound. Another area of research is the investigation of the effects of A-804598 on other diseases, such as cancer and autoimmune diseases. Furthermore, the potential side effects and toxicity of the compound need to be further studied in clinical trials before it can be considered for therapeutic use.
Conclusion:
In conclusion, A-804598 is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neuropathic pain. The compound acts as a selective antagonist of P2X7 receptors, which are known to play a crucial role in the pathophysiology of these diseases. While there are limitations to its use in lab experiments, there are several future directions for research on A-804598, including the development of more stable and soluble analogs and investigation of its effects on other diseases.
合成方法
The synthesis of A-804598 involves a series of chemical reactions that include the condensation of 3-methoxybenzaldehyde with 4,4-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction is followed by the addition of 1,3-dimethyl-2-aminoimidazolidine to the mixture, which is further heated to yield A-804598.
科学研究应用
A-804598 has been studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neuropathic pain. The compound acts as a selective antagonist of P2X7 receptors, which are known to play a crucial role in the pathophysiology of these diseases.
属性
IUPAC Name |
6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2)10-12(16-14(19)17-15)8-7-11-5-4-6-13(9-11)18-3/h4-10H,1-3H3,(H2,16,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKHDUGVHGEBX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=S)N1)C=CC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=S)N1)/C=C/C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)


![ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)
![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)




![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)

